(2r)-[(3s)-3-amino-2-oxoazetidin-1-yl](4-hydroxyphenyl)ethanoic acid
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Overview
Description
(2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring, an amino group, and a hydroxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group.
Attachment of the Hydroxyphenyl Group: This step involves the coupling of a hydroxyphenyl derivative with the azetidinone intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the azetidinone ring may produce amines or alcohols.
Scientific Research Applications
(2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid
- (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid
- (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid
Uniqueness
The uniqueness of (2r)-(3s)-3-amino-2-oxoazetidin-1-ylethanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the hydroxyphenyl group may enhance its reactivity and potential interactions with biological targets.
Properties
CAS No. |
67509-41-5 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2R)-2-[(3S)-3-amino-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c12-8-5-13(10(8)15)9(11(16)17)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5,12H2,(H,16,17)/t8-,9+/m0/s1 |
InChI Key |
HKWXCDPMGGHMHW-DTWKUNHWSA-N |
SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)N |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)N |
Synonyms |
3-aminonocardicinic acid 3-ANA |
Origin of Product |
United States |
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